The compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the identifier 87488-63-9. Its IUPAC name is 2-(1,2-oxazol-4-yl)aniline, indicating its structural features. Isoxazole derivatives are widely studied for their applications in pharmaceuticals, particularly as enzyme inhibitors and receptor ligands .
The synthesis of 2-(Isoxazol-4-yl)aniline typically involves several key methods:
The molecular structure of 2-(Isoxazol-4-yl)aniline can be described using its chemical formula . The structure features:
2-(Isoxazol-4-yl)aniline participates in various chemical reactions:
The mechanism of action for 2-(Isoxazol-4-yl)aniline involves its interaction with biological targets:
Studies have shown that derivatives of isoxazoles can exhibit anticancer properties by targeting tubulin polymerization, suggesting that 2-(Isoxazol-4-yl)aniline might share similar mechanisms .
The physical and chemical properties of 2-(Isoxazol-4-yl)aniline include:
Property | Value |
---|---|
Molecular Weight | 164.17 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
2-(Isoxazol-4-yl)aniline has several scientific applications:
Research indicates that derivatives of this compound could play roles in anticancer therapies, antibacterial agents, and other medicinal applications . Its versatility makes it a valuable compound in both academic research and industrial applications.
Isoxazole derivatives have established a prominent position in medicinal chemistry since the mid-20th century, with their integration into clinically approved drugs spanning multiple therapeutic areas. This five-membered heterocycle, characterized by adjacent oxygen and nitrogen atoms, serves as a versatile scaffold that enables diverse non-covalent interactions with biological targets, including hydrogen bonding (via the N and O atoms), π-π stacking (through its aromatic system), and hydrophilic interactions. The structural geometry and electronic properties of isoxazole contribute to enhanced pharmacokinetic profiles in drug molecules, often improving efficacy while reducing toxicity. Marketed drugs containing this privileged structure demonstrate its therapeutic versatility: Sulfisoxazole (antibacterial, 1950s) inhibits dihydropteroate synthetase for urinary tract infections; Leflunomide (immunomodulatory, 1998) manages rheumatoid arthritis by inhibiting pyrimidine synthesis; and Risperidone (antipsychotic, 1993) acts as a dopamine D₂ receptor antagonist [1] [4]. The evolution of these agents underscores the consistent innovation in isoxazole chemistry, transitioning from early antimicrobials to targeted therapies for complex chronic conditions.
Table 1: Clinically Approved Isoxazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Primary Target/Mechanism | Approval Timeline |
---|---|---|---|
Sulfisoxazole | Antibacterial | Dihydropteroate synthetase inhibitor | 1950s |
Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibitor | 1998 |
Risperidone | Antipsychotic | Dopamine D₂ receptor antagonist | 1993 |
Valdecoxib | COX-2 Inhibitor | Cyclooxygenase-2 selective inhibitor | 2001 (withdrawn) |
Acivicin | Antitumor (experimental) | Glutamine amidotransferase inhibitor | Phase II |
The strategic fusion of aniline and isoxazole moieties represents a powerful approach in molecular design, merging the hydrogen-bonding capacity and planar geometry of aniline with the metabolic stability and dipolar character of isoxazole. This hybridization creates a multifunctional pharmacophore capable of engaging diverse biological targets through several mechanisms:
Synthetic accessibility further enhances the utility of this scaffold. Modern routes employ regioselective copper-catalyzed cycloadditions between nitrile oxides and alkynes, or palladium-catalyzed cross-coupling reactions to introduce diverse aryl/heteroaryl groups at the C3/C5 positions of isoxazole [4]. These methods enable rapid generation of chemical libraries for structure-activity relationship (SAR) studies, accelerating lead optimization in anticancer and anti-inflammatory drug discovery programs.
2-(Isoxazol-4-yl)aniline has emerged as a structurally distinctive chemotype where the isoxazole nitrogen occupies the 4-position rather than the more common 3- or 5-positions relative to the aniline linkage. This specific topology confers unique target-binding capabilities:
Table 2: Synthetic Pathways to Functionalized 2-(Isoxazol-4-yl)aniline Derivatives
Synthetic Route | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Copper-Catalyzed Cycloaddition | Cu(I) catalyst, nitrile oxide, alkyne | 65-85 | High regioselectivity for 3,5-disubstitution |
Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl₂, arylboronic acid, base | 70-90 | Tolerance to diverse functional groups |
Reductive Amination of 4-Formylisoxazole | NaBH₃CN, R-NH₂, MeOH/CH₂Cl₂ | 50-75 | Access to secondary/tertiary anilines |
Directed Ortho-Metalation | n-BuLi, electrophile, −78°C | 40-60 | Precise substitution at aniline ortho-position |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: